2-Propenoic acid, (triethoxysilyl)methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (triethoxysilyl)methyl ester typically involves the reaction of acrylic acid with chloromethyl triethoxysilane in the presence of a base such as triethylamine and a polymerization inhibitor like hydroquinone . The reaction is carried out in toluene at a temperature range of 80-100°C for about 5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain a high yield of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators like peroxides or azo compounds under controlled temperature and pressure.
Major Products Formed
Hydrolysis: 2-Propenoic acid and triethoxysilanol.
Polymerization: Polymers with silane functional groups.
Scientific Research Applications
2-Propenoic acid, (triethoxysilyl)methyl ester has been extensively studied for its applications in various fields:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing biocompatible coatings and implants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, (triethoxysilyl)methyl ester involves its ability to form covalent bonds with various substrates through its silane and ester functional groups. The compound can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: A similar compound with a methacrylate moiety, used in similar applications but with different properties due to the presence of the methacrylate group.
Uniqueness
2-Propenoic acid, (triethoxysilyl)methyl ester is unique due to the presence of both the propenoic acid and triethoxysilyl groups, which impart distinct reactivity and functionality. This dual functionality makes it particularly valuable in applications requiring both polymerization and surface modification capabilities.
Properties
IUPAC Name |
triethoxysilylmethyl prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXKFKVDQRWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C=C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619314 | |
Record name | (Triethoxysilyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78884-71-6 | |
Record name | (Triethoxysilyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.